methanone](/img/structure/B13679975.png)
[4-(3-Buten-1-yl)phenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Buten-1-yl)phenylmethanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to a butenyl chain and another phenyl group attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Buten-1-yl)phenylmethanone typically involves the reaction of 4-(3-buten-1-yl)phenylboronic acid with benzoyl chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(3-Buten-1-yl)phenylmethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-(3-Buten-1-yl)phenylmethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in 4-(3-Buten-1-yl)phenylmethanone can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: HNO₃ in sulfuric acid for nitration, Br₂ in carbon tetrachloride for bromination.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-(3-Buten-1-yl)phenylmethanone is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, such as cross-coupling reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ketones. It can also be used to investigate the metabolic pathways of similar compounds in living organisms.
Medicine: 4-(3-Buten-1-yl)phenylmethanone has potential applications in drug discovery and development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Buten-1-yl)phenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis.
Comparación Con Compuestos Similares
Benzophenone: Similar in structure but lacks the butenyl chain.
4-Phenylbutan-2-one: Similar in structure but lacks the second phenyl group.
4-(3-Buten-1-yl)benzaldehyde: Similar in structure but has an aldehyde group instead of a ketone group.
Uniqueness: 4-(3-Buten-1-yl)phenylmethanone is unique due to the presence of both a butenyl chain and two phenyl groups attached to a methanone group This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Propiedades
Fórmula molecular |
C17H16O |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(4-but-3-enylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16O/c1-2-3-7-14-10-12-16(13-11-14)17(18)15-8-5-4-6-9-15/h2,4-6,8-13H,1,3,7H2 |
Clave InChI |
DQMYTPOVGRDHBF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
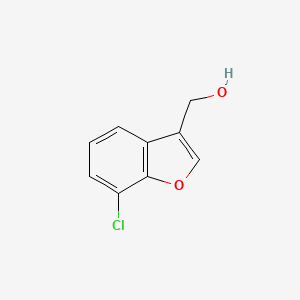
![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
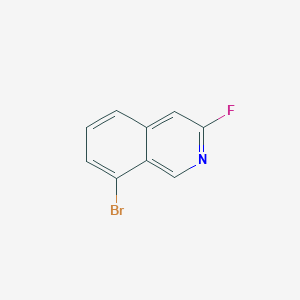
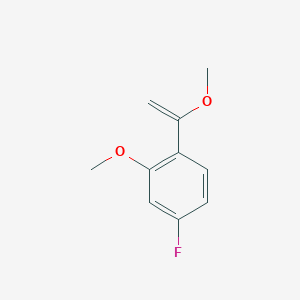
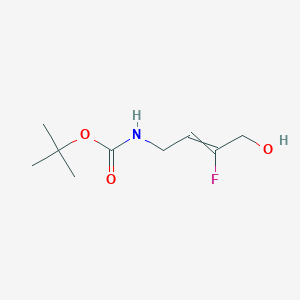
![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
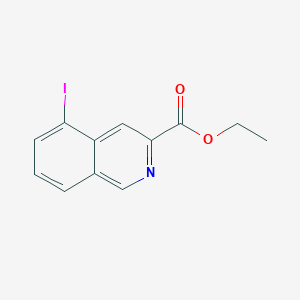
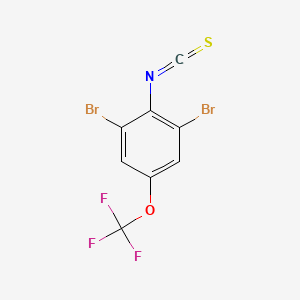

![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)

